2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
Description
The compound 2-((2-Cyano-3-methylbutan-2-yl)amino)-2-oxoethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic isoxazole carboxylate derivative characterized by a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole core. The ester moiety comprises a 2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl group, introducing both cyano and branched alkyl functionalities. Isoxazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C19H19ClFN3O4 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H19ClFN3O4/c1-10(2)19(4,9-22)23-14(25)8-27-18(26)15-11(3)28-24-17(15)16-12(20)6-5-7-13(16)21/h5-7,10H,8H2,1-4H3,(H,23,25) |
InChI Key |
MQXSNVJFVBRQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Isoxazole Derivatives
Key Observations:
- Ester Group Impact: The target compound’s cyano-methylbutanamino ester contrasts with simpler alkyl esters (e.g., ethyl in ) or heterocyclic systems (e.g., thiazolidine in ).
- Aromatic Substitution : The 2-chloro-6-fluorophenyl group is conserved in and analogs, suggesting its role in target binding. Replacement with pyridinyl () alters electronic properties and hydrogen-bonding capacity .
- Bioavailability : Thiazolidine derivatives () may exhibit better aqueous solubility due to ionizable carboxylic acid groups, whereas sulfanyl-containing esters () could enhance membrane permeability .
Table 2: Functional Group Contributions to Activity
Research Findings:
- Structural Comparison Methodology : Graph-based analysis () highlights the target compound’s unique subgraph due to its branched ester, which may limit overlap with smaller analogs in pharmacophore models .
- Activity Predictions : Analogues with ionizable groups (e.g., thiazolidine-4-carboxylic acid in ) show higher solubility in pharmacokinetic simulations, whereas sulfanyl groups () correlate with prolonged half-lives in rodent models .
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